molecular formula C26H17N3O B11701899 N-[(3Z)-2-(1H-benzimidazol-2-yl)-3H-benzo[f]chromen-3-ylidene]aniline

N-[(3Z)-2-(1H-benzimidazol-2-yl)-3H-benzo[f]chromen-3-ylidene]aniline

Cat. No.: B11701899
M. Wt: 387.4 g/mol
InChI Key: IEOORXAQXANJJY-UHFFFAOYSA-N
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Description

N-[(3Z)-2-(1H-benzimidazol-2-yl)-3H-benzo[f]chromen-3-ylidene]aniline is a complex organic compound that features a benzimidazole moiety fused with a benzochromene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3Z)-2-(1H-benzimidazol-2-yl)-3H-benzo[f]chromen-3-ylidene]aniline typically involves multi-step organic reactions. One common method includes the condensation of 2-(1H-benzimidazol-2-yl)benzaldehyde with aniline under acidic conditions. The reaction is often carried out in solvents like ethanol or methanol, with the addition of catalysts such as p-toluenesulfonic acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(3Z)-2-(1H-benzimidazol-2-yl)-3H-benzo[f]chromen-3-ylidene]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of catalysts like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced forms of the original compound.

Scientific Research Applications

N-[(3Z)-2-(1H-benzimidazol-2-yl)-3H-benzo[f]chromen-3-ylidene]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3Z)-2-(1H-benzimidazol-2-yl)-3H-benzo[f]chromen-3-ylidene]aniline involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity. This compound may also interfere with cellular pathways by modulating signal transduction processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their diverse biological activities, including anticancer and antimicrobial properties.

    Benzochromene derivatives: Studied for their potential in photodynamic therapy and as fluorescent probes.

Properties

Molecular Formula

C26H17N3O

Molecular Weight

387.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-N-phenylbenzo[f]chromen-3-imine

InChI

InChI=1S/C26H17N3O/c1-2-9-18(10-3-1)27-26-21(25-28-22-12-6-7-13-23(22)29-25)16-20-19-11-5-4-8-17(19)14-15-24(20)30-26/h1-16H,(H,28,29)

InChI Key

IEOORXAQXANJJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC4=CC=CC=C43)C5=NC6=CC=CC=C6N5

Origin of Product

United States

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